molecular formula C46H58Cl3NO6 B1667620 Artemether and lumefantrine CAS No. 141204-94-6

Artemether and lumefantrine

Katalognummer B1667620
CAS-Nummer: 141204-94-6
Molekulargewicht: 827.3 g/mol
InChI-Schlüssel: ZVAQGQOEHFIYMQ-UGOKYLLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Artemether mixture with lumefantrine is a combination of artemether and benflumetol;  a slower and long-acting antimalarial compound.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Therapeutic Efficacy

  • Artemether and lumefantrine are components of a widely used antimalarial drug, effective even against multidrug-resistant falciparum malaria. Artemether is rapidly absorbed and transformed into dihydroartemisinin, which, along with lumefantrine, plays a crucial role in the rapid reduction of parasite biomass and symptoms resolution (White, Vugt, & Ezzet, 1999).
  • Pharmacokinetic studies have shown that the effectiveness of artemether-lumefantrine is influenced by factors like food intake, which significantly enhances the bioavailability of both artemether and lumefantrine (Ashley et al., 2007).

Safety and Drug Interactions

  • Concerns about potential neurotoxicity in humans due to artemether, as observed in animal studies, were investigated but not confirmed in a study evaluating auditory brainstem responses in subjects treated with artemether-lumefantrine (Hutagalung et al., 2006).
  • The safety of artemether-lumefantrine in terms of cardiotoxicity was also explored, with no evidence of significant cardiac effects at therapeutic doses found in a prospective electrocardiographic study (van Vugt et al., 1999).

Efficacy in Special Populations

  • In pregnant women with uncomplicated Plasmodium falciparum malaria, the population pharmacokinetics of lumefantrine suggested altered pharmacokinetic properties that contribute to higher treatment failure rates, indicating a need for dose optimization in this group (Tarning et al., 2009).
  • Another study found that artemether-lumefantrine pharmacokinetics and clinical response are minimally altered in pregnant Ugandan women compared to nonpregnant adults, although a shorter terminal half-life for lumefantrine was observed, which may impact reinfection frequency or posttreatment prophylactic period (Nyunt et al., 2015).

Treatment Adherence and Outcomes

  • Assessing the impact of imperfect adherence to artemether-lumefantrine on malaria treatment outcomes, a study using within-host modeling predicted higher rates of treatment failure in the case of suboptimal adherence, especially in children (Challenger et al., 2017).

Drug Monitoring and Quantitative Analysis

  • The quantitative determination of artemether and lumefantrine in biological samples is crucial for monitoring drug concentrations, evaluating treatment response, and developing generic drugs. Various analytical methods, including HPLC-MS/MS, have been employed for this purpose (Resende, da Silva, & Fernandes, 2019).

Eigenschaften

CAS-Nummer

141204-94-6

Produktname

Artemether and lumefantrine

Molekularformel

C46H58Cl3NO6

Molekulargewicht

827.3 g/mol

IUPAC-Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

InChI

InChI=1S/C30H32Cl3NO.C16H26O5/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b25-15-;/t;9-,10-,11+,12+,13+,14-,15?,16-/m.1/s1

InChI-Schlüssel

ZVAQGQOEHFIYMQ-UGOKYLLISA-N

Isomerische SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Kanonische SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

artemether - benflumetol
Artemether Benflumetol
Artemether Benflumetol Combination
Artemether Lumefantrine
Artemether Lumefantrine Combination
artemether, benflumetol drug combination
Artemether, Lumefantrine Drug Combination
artemether-benflumetol combination
artemether-lumefantrine combination
Benflumetol, Artemether
CGP 56697
CGP-56697
CGP56697
Co Artemether
co-artemether
Coartem
Lumefantrine, Artemethe

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Artemether and lumefantrine
Reactant of Route 2
Artemether and lumefantrine
Reactant of Route 3
Artemether and lumefantrine
Reactant of Route 4
Artemether and lumefantrine
Reactant of Route 5
Artemether and lumefantrine
Reactant of Route 6
Artemether and lumefantrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.